

Spectroscopic Characterization of 2-Butene-1,4-dimethacrylate: A Technical Guide

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Compound of Interest

Compound Name: 2-Butene-1,4-dimethacrylate

CAS No.: 18621-77-7

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Butene-1,4-dimethacrylate**, a key monomer in polymer chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the causal relationships behind the spectral features and the rigorous methodologies required for their acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of this versatile molecule.

Introduction

2-Butene-1,4-dimethacrylate (C₁₂H₁₆O₄, Molar Mass: 224.25 g/mol) is a difunctional monomer utilized in the synthesis of crosslinked polymers.[1] Its structure, featuring a central carbon-carbon double bond and two terminal methacrylate groups, imparts unique properties to the resulting polymers, including thermal stability and mechanical strength. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of the monomer, which are critical parameters for ensuring the reproducibility and performance of subsequent polymerization processes. This guide will dissect the ¹H NMR, ¹³C

NMR, IR, and MS spectra of **2-Butene-1,4-dimethacrylate**, providing predicted data based on analogous structures and foundational spectroscopic principles.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecule's structure is essential for interpreting its spectroscopic data. The following diagram illustrates the chemical structure of **2-Butene-1,4-dimethacrylate** and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of **2-Butene-1,4-dimethacrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Butene-1,4-dimethacrylate**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR data.

- **Sample Preparation:** Dissolve 5-20 mg of **2-Butene-1,4-dimethacrylate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).^[2] The solution should be homogeneous and free of particulate matter.
- **Tube Transfer:** Carefully transfer the solution into a clean 5 mm NMR tube.
- **Instrumentation:** The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.^[3]
- **Acquisition Parameters:**
 - **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.^[2]
 - **^1H NMR:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

- ^{13}C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.[2]
- Referencing: Chemical shifts are referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[3]

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Butene-1,4-dimethacrylate** is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ^1H NMR Data for **2-Butene-1,4-dimethacrylate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.7 - 5.9	m	2H	=CH- (alkene)
~6.1	s	2H	=CH ₂ (methacrylate, cis to C=O)
~5.5	s	2H	=CH ₂ (methacrylate, trans to C=O)
~4.7	d	4H	-O-CH ₂ -
~1.9	s	6H	-CH ₃

Interpretation of ^1H NMR Spectrum:

- The olefinic protons of the butene backbone are expected to appear as a multiplet in the downfield region (~5.7-5.9 ppm) due to their deshielded environment and potential cis/trans coupling.
- The two terminal vinyl protons of the methacrylate groups are diastereotopic and are predicted to appear as two distinct singlets around 6.1 and 5.5 ppm.

- The methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected to show a doublet around 4.7 ppm, coupled to the neighboring olefinic protons.
- The methyl protons of the methacrylate groups will give a sharp singlet at approximately 1.9 ppm due to their equivalence and lack of adjacent protons for coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for **2-Butene-1,4-dimethacrylate**

Chemical Shift (δ, ppm)	Assignment
~167	C=O (ester)
~136	C= (methacrylate)
~128	=CH- (alkene)
~126	=CH ₂ (methacrylate)
~65	-O-CH ₂ -
~18	-CH ₃

Interpretation of ¹³C NMR Spectrum:

- The carbonyl carbons of the ester groups are the most deshielded and are expected to appear at the lowest field (~167 ppm).[4][5]
- The quaternary and secondary carbons of the double bonds in both the methacrylate and butene moieties will resonate in the 126-136 ppm range.[6]
- The methylene carbons attached to the ester oxygens are predicted to have a chemical shift of around 65 ppm.
- The methyl carbons of the methacrylate groups will appear at the highest field, around 18 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small drop of **2-Butene-1,4-dimethacrylate** directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.^[7]

Table 3: Predicted IR Absorption Bands for **2-Butene-1,4-dimethacrylate**

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	=C-H stretch (alkene and methacrylate)
~2960-2850	Medium	C-H stretch (alkane)
~1720	Strong	C=O stretch (ester)
~1640	Medium	C=C stretch (alkene and methacrylate)
~1160	Strong	C-O stretch (ester)

Interpretation of IR Spectrum:

- The presence of both sp^2 and sp^3 hybridized C-H bonds will result in stretching vibrations just above and below 3000 cm^{-1} , respectively.

- A strong, sharp absorption band around 1720 cm^{-1} is characteristic of the carbonyl (C=O) stretch of the α,β -unsaturated ester in the methacrylate groups.
- The C=C stretching vibrations of both the internal butene double bond and the terminal methacrylate double bonds are expected to appear around 1640 cm^{-1} .
- A strong band in the fingerprint region, around 1160 cm^{-1} , is indicative of the C-O stretching of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

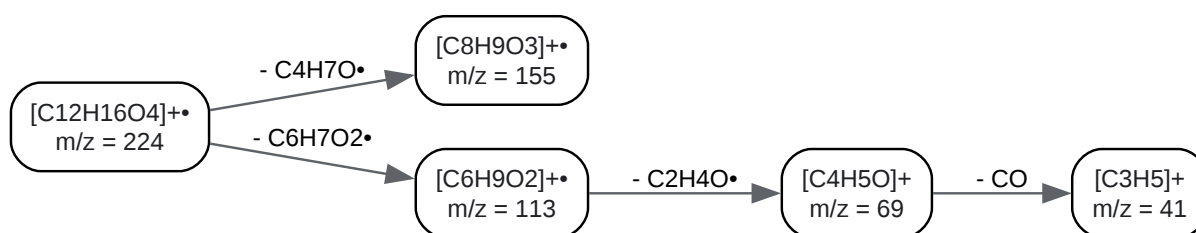
- **Sample Introduction:** The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).[8]
- **Ionization:** In the ion source, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion ($M^{+\cdot}$) and various fragment ions.[8]
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.

Table 4: Predicted Mass Spectrometry Data for **2-Butene-1,4-dimethacrylate**

m/z	Predicted Fragment
224	[M] ⁺ (Molecular Ion)
155	[M - OCH ₂ CH=CHCH ₂] ⁺
113	[M - O(C=O)C(CH ₃)=CH ₂] ⁺
69	[C ₄ H ₅ O] ⁺ (methacryloyl cation)
55	[C ₄ H ₇] ⁺
41	[C ₃ H ₅] ⁺ (allyl cation)

Interpretation of Mass Spectrum:

- The molecular ion peak is expected at an m/z of 224, corresponding to the molecular weight of **2-Butene-1,4-dimethacrylate**.
- A prominent fragmentation pathway is the cleavage of the C-O bond of the ester, leading to the loss of the butene-1,4-diyl dioxy radical or a methacryloyl radical, resulting in fragments at m/z 155 and 113, respectively.
- The base peak is likely to be the methacryloyl cation at m/z 69, which is a stable resonance-stabilized cation.
- Further fragmentation can lead to smaller, stable carbocations such as the allyl cation at m/z 41.^[9]



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Caption: Predicted major fragmentation pathways for **2-Butene-1,4-dimethacrylate** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ^1H NMR, ^{13}C NMR, IR, and MS data, provides a robust framework for the characterization of **2-Butene-1,4-dimethacrylate**. The detailed interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy and analysis of related molecular structures, serves as a valuable resource for researchers and scientists. Adherence to the outlined experimental protocols is crucial for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity in materials science and drug development.

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